(+)-alpha-Longipinene

Whole-cell biocatalysis Cytochrome P450 Sesquiterpene oxidation

(+)-α-Longipinene is a bridged, polycyclic sesquiterpene hydrocarbon (C15H24) belonging to the longipinane family, characterized by a tricyclo[5.4.0.0²,⁸]undecane skeleton substituted with methyl groups at positions 2, 6, 6, and 9 and bearing a Δ⁹ double bond. It occurs naturally as a constituent of essential oils from diverse plant sources including Pinus sylvestris, Dacrydium cupressinum, and Santolina viscosa.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 5989-08-2
Cat. No. B1253691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-alpha-Longipinene
CAS5989-08-2
Synonymslongipinene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC2C3C1C2(CCCC3(C)C)C
InChIInChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13-,15+/m1/s1
InChIKeyHICYDYJTCDBHMZ-COMQUAJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-α-Longipinene CAS 5989-08-2: A Stereochemically Defined Tricyclic Sesquiterpene for Specialized Biotransformation and Anti-Biofilm Research


(+)-α-Longipinene is a bridged, polycyclic sesquiterpene hydrocarbon (C15H24) belonging to the longipinane family, characterized by a tricyclo[5.4.0.0²,⁸]undecane skeleton substituted with methyl groups at positions 2, 6, 6, and 9 and bearing a Δ⁹ double bond . It occurs naturally as a constituent of essential oils from diverse plant sources including Pinus sylvestris, Dacrydium cupressinum, and Santolina viscosa [1][2]. Commercially, the (+)-enantiomer (CAS 5989-08-2) is available at ≥97% enantiomeric purity (sum of enantiomers, GC) with a defined specific optical rotation of [α]²⁰/D +25±1° (neat), a refractive index of n²⁰/D 1.493, and a density of 0.915 g/mL at 20°C . This compound serves as a chiral sesquiterpene building block for the synthesis of bioactive oxygenated derivatives and as a mechanistically informative substrate in biocatalytic oxidation studies [3].

Why Generic Longipinane Sesquiterpenes Cannot Replace (+)-α-Longipinene: Enantiomer-Dependent Biocatalytic and Bioactivity Profiles


The (+)-α-longipinene enantiomer (CAS 5989-08-2) possesses a defined (1R,2S,7R,8R) absolute configuration that dictates its interaction with biological targets, enzymatic active sites, and chiral recognition elements [1]. The (-)-enantiomer [CHEBI:62751] has the opposite (1S,2R,7S,8S) configuration and is commercially far less accessible and less characterized [2]. Positional isomers such as β-longipinene (CAS 41432-70-6), which bears a methylidene group at position 9 instead of a methyl-substituted double bond, present a fundamentally different reactive landscape and lack the documented regioselective oxidation profile [3]. The biosynthetically related sesquiterpene longifolene (CAS 475-20-7) shares the tricyclic scaffold but differs in ring-junction geometry and methyl substitution pattern, resulting in distinct substrate preferences in whole-cell biotransformation systems [4]. Procuring undefined stereoisomer mixtures or structurally related but stereochemically distinct sesquiterpenes therefore introduces risk of non-reproducible biocatalytic outcomes, loss of enantiomer-specific bioactivity, and failure in synthetic schemes dependent on the Δ⁹ double-bond geometry of the (+)-enantiomer.

Quantitative Differentiation Evidence for (+)-α-Longipinene (CAS 5989-08-2) Versus Key Sesquiterpene Comparators


P450 Whole-Cell Bioconversion Efficiency: (+)-α-Longipinene Superior to Isolongifolene and α-Humulene as an Oxygenation Substrate

In a CYP264B1-based recombinant Escherichia coli whole-cell system optimized with 2-hydroxypropyl-β-cyclodextrin and an alternative ferredoxin reductase, (+)-α-longipinene achieved the highest conversion efficiency among the three sesquiterpene substrates tested [1]. At a 200 mL scale, (+)-α-longipinene was converted with an efficiency of 82.1%, yielding 54.2 mg L⁻¹ of the primary hydroxylation product 12-hydroxy-α-longipinene. Under identical conditions, (-)-isolongifolene showed an efficiency of only 51.8% (yield 34.2 mg L⁻¹ isolongifolene-9-one), and α-humulene showed 71.5% efficiency (yield 47.2 mg L⁻¹ 5-hydroxy-α-humulene) [1]. This represents a 58.4% relative improvement in conversion efficiency for (+)-α-longipinene over (-)-isolongifolene and a 14.8% relative improvement over α-humulene. The system optimization itself produced a 77.1% improvement in (+)-α-longipinene conversion compared to the non-optimized baseline, further underscoring the compound's suitability as a model substrate for P450-based process development [1].

Whole-cell biocatalysis Cytochrome P450 Sesquiterpene oxidation Bioconversion yield

Regioselective Fungal Biotransformation: (+)-α-Longipinene Provides Access to Three Defined Dihydroxylated and Keto-Hydroxylated Longipinene Derivatives via Aspergillus niger

Sakata and Miyazawa (2010) demonstrated that (+)-α-longipinene undergoes regioselective oxidation by Aspergillus niger (NBRC 4414) to yield three structurally distinct new terpenoids: (+)-(5S)-5,12-dihydroxy-α-longipinene, (-)-(5R)-5,12-dihydroxy-α-longipinene, and (+)-12-hydroxy-α-longipinen-5-one [1]. The structures were elucidated by NMR, IR, specific rotation, and mass spectrometry. This regioselectivity is a function of the specific tricyclo[5.4.0.0²,⁸]undec-9-ene scaffold and the stereoelectronic environment of the Δ⁹ double bond in the (+)-enantiomer. In contrast, the biosynthetically related longifolene, which lacks this double-bond geometry and bears a different ring-junction arrangement, does not undergo the same pattern of Aspergillus-catalyzed hydroxylation, and its microbial oxidation typically requires different fungal strains and conditions [2]. The three hydroxylated derivatives of (+)-α-longipinene represent scaffolds that can be further functionalized, making this compound a strategic entry point for generating chemical diversity that is not accessible from longifolene, β-longipinene, or caryophyllene.

Fungal biotransformation Regioselective oxidation Sesquiterpene hydroxylation Aspergillus niger biocatalysis

Synergistic Anti-Biofilm Activity: α-Longipinene in Combination with Linalool Achieves ~90% Biofilm Inhibition of Candida albicans at Low Concentration

Manoharan et al. (2017) reported that α-longipinene, as a major constituent of cascarilla bark oil and helichrysum oil, markedly inhibited Candida albicans biofilm formation without affecting planktonic cell growth [1]. Crucially, α-longipinene and linalool were found to act synergistically in reducing biofilm, a finding subsequently corroborated by Wang et al. (2025) who noted that treatment with 0.05 µL/mL linalool in combination with α-longipinene inhibited approximately 90% of C. albicans biofilm [2]. The combination also suppressed hyphal formation—a key virulence factor in C. albicans pathogenesis—and reduced virulence in a Caenorhabditis elegans in vivo model [1]. In contrast, structurally related sesquiterpenes such as longifolene have been reported to show very little to no antifungal activity against a panel of fungi in their native hydrocarbon form, with activity arising only from autoxidation products [3]. This indicates that the anti-biofilm efficacy of α-longipinene is not a generic sesquiterpene hydrocarbon property but is linked to the specific molecular features of the longipinene scaffold and its synergistic interaction with monoterpene alcohols.

Candida albicans biofilm Synergistic essential oil activity Hyphal inhibition Anti-virulence

Enantiomeric Identity and Physical Constants: Defined (+)-Enantiomer with Specific Optical Rotation [α]²⁰/D +25±1° Enables Reproducible Chiral Recognition Studies

Commercially available (+)-α-longipinene (Sigma-Aldrich, ≥97.0% sum of enantiomers by GC) is specified with [α]²⁰/D +25±1° (neat), refractive index n²⁰/D 1.493, density 0.915 g/mL at 20°C, and boiling point 244–246°C . This contrasts sharply with the (-)-enantiomer [CHEBI:62751], which has the (1S,2R,7S,8S) configuration, for which no comparable commercial specification, optical rotation reference value, or high-purity batch is readily available [1]. Furthermore, β-longipinene (CAS 41432-70-6) is an exocyclic methylidene isomer lacking the Δ⁹ endocyclic double bond and exhibits fundamentally different chemical shift patterns and reactivity [2]. In biosynthetic studies, the optical rotation sign serves as a critical quality attribute: the α-longipinene synthase (EC 4.2.3.80) from Picea abies produces (+)-α-longipinene specifically, and use of the incorrect enantiomer would confound enzyme mechanistic studies [3]. In insect semiochemistry, enantiomeric purity of sesquiterpenes is often essential for bioactivity; α-copaene analogs, for instance, lose attractiveness when deviating from the natural three-dimensional structure [4].

Sesquiterpene chirality Optical rotation specification Enantiomeric purity Stereochemical quality control

Biosynthetic Enzyme Specificity: Dedicated α-Longipinene Synthase (EC 4.2.3.80) Versus Longifolene Synthase (EC 4.2.3.58) with α-Longipinene as a Minor Side Product

Biochemically, α-longipinene is produced by two distinct enzyme classes. The dedicated α-longipinene synthase (EC 4.2.3.80) from Picea abies (Norway spruce) and Picea sitchensis (Sitka spruce) catalyzes the conversion of (2E,6E)-farnesyl diphosphate specifically to α-longipinene [1][2]. In contrast, the longifolene synthase (EC 4.2.3.58) from the same species produces longifolene as the dominant product (60.6% yield) with α-longipinene as a minor side product (14.6%), alongside longicyclene (5.9%), (E)-β-farnesene (3.4%), longiborneol (2.1%), β-longipinene (1.4%), and cyclosativene (1.3%) [3]. This multiproduct profile of longifolene synthase means that α-longipinene obtained as a co-product from this enzyme is inevitably contaminated with these related sesquiterpenes, complicating downstream purification. The correlation between longifolene and α-longipinene levels observed in Dacrydium cupressinum foliage further supports their shared biosynthetic origin but also highlights that α-longipinene can vary independently in concentration across different chemotypes [4]. The existence of a dedicated synthase reinforces the biological relevance of α-longipinene as a discrete metabolite with potential ecological function, distinct from its role as a byproduct of longifolene biosynthesis.

Terpene synthase specificity Sesquiterpene biosynthesis Enzyme product profiling Metabolic engineering

Chemical Scaffold Distinctiveness: Tricyclo[5.4.0.0²,⁸]undec-9-ene Skeleton Enables Acid-Catalyzed Rearrangements Not Accessible from Longifolene or Caryophyllene

The longipinene scaffold is distinguished by a strained four-membered ring fused to a six-membered ring within the tricyclo[5.4.0.0²,⁸]undecane framework. This structural feature imparts a unique reactivity profile under acidic conditions: isomerization of the Δ⁹ double bond, rearrangement to a longibornane-based skeleton, and ring-opening to a himachalane-based skeleton have all been documented for longipinenes from Santolina viscosa [1]. A recent comprehensive study demonstrated that natural longipinenes 4–7 and their methyl esters 1–3, as well as isomerized derivatives 8–19, exhibit moderate to high insecticidal activity against Rhopalosiphum padi and Myzus persicae, with longipinene 5 showing potent root-growth inhibition against Lolium perenne and Lactuca sativa [1]. In contrast, longifolene—which has a different ring-junction arrangement and lacks the strained four-membered ring—does not undergo the same pattern of acid-catalyzed skeletal reorganization, and its biological activity in native form is minimal [2]. Similarly, caryophyllene (a bicyclic sesquiterpene with a cyclobutane ring) and humulene (a monocyclic sesquiterpene) present entirely different chemical reactivity landscapes. The longipinane scaffold has also been exploited for the synthesis of microtubule-stabilizing agents: longipinane cinnamate esters bind to the paclitaxel site of tubulin with docking energies (Edock = −9.88 kcal/mol for compound 5) and accelerate tubulin polymerization, representing a distinct pharmacological application inaccessible to longifolene-derived scaffolds [3].

Sesquiterpene scaffold diversification Acid-catalyzed rearrangement Longipinane-to-himachalane conversion Molecular library generation

High-Value Research and Industrial Application Scenarios for (+)-α-Longipinene (CAS 5989-08-2) Based on Differentiated Evidence


Chiral Sesquiterpene Substrate for P450-Based Biocatalytic Production of Hydroxylated Terpenoid Derivatives

Leveraging the demonstrated 82.1% whole-cell bioconversion efficiency—the highest among tested sesquiterpenes—(+)-α-longipinene is the substrate of choice for CYP264B1-based recombinant E. coli systems producing 12-hydroxy-α-longipinene, a versatile intermediate for fragrance and pharmaceutical oxygenated sesquiterpenoids [1]. The 58.4% efficiency advantage over isolongifolene directly translates to lower substrate cost, reduced downstream purification burden, and higher space-time yield in process development [1]. The defined optical rotation [α]²⁰/D +25±1° ensures batch-to-batch stereochemical consistency required for regulatory documentation in flavor and fragrance ingredient manufacturing .

Anti-Biofilm Formulation Development Targeting Candida albicans via Synergistic Essential Oil Combinations

The documented synergy between α-longipinene and linalool, achieving ~90% biofilm inhibition at a combined concentration of 0.05 µL/mL, positions α-longipinene as a critical active component in topical or surface-disinfectant formulations targeting fungal biofilms [1]. Unlike longifolene, which lacks intrinsic antifungal activity in native form, α-longipinene provides both direct anti-biofilm efficacy and hyphal-transition inhibition—a dual mechanism relevant for reducing C. albicans virulence [1]. The availability of high-purity (+)-enantiomer enables reproducible dose-response studies for formulation optimization.

Precursor for Longipinane-Derived Microtubule-Stabilizing Agents via Cinnamate Esterification

The longipinane scaffold, accessible from (+)-α-longipinene through regioselective oxidation, serves as the core for synthesizing microtubule-stabilizing cinnamate esters that bind to the paclitaxel site of tubulin (Edock = −9.88 kcal/mol) [1]. The ability of the (+)-enantiomer to undergo predictable regioselective hydroxylation at positions 5 and 12 via Aspergillus niger biotransformation provides the necessary functional handles for esterification. This synthetic route is not feasible from longifolene or caryophyllene due to their distinct ring systems and lack of comparable regioselective hydroxylation .

Metabolic Engineering Chassis Development Using Dedicated α-Longipinene Synthase (EC 4.2.3.80) for High-Purity Production

Heterologous expression of the dedicated α-longipinene synthase (EC 4.2.3.80) in microbial or plant chassis enables the production of α-longipinene as a single dominant product, avoiding the complex sesquiterpene mixture (14.6% α-longipinene alongside six other products) associated with longifolene synthase (EC 4.2.3.58) [1]. The availability of authenticated (+)-α-longipinene reference standard with certified optical rotation and GC purity is essential for validating product identity in these engineered systems . This application supports the development of sustainable, fermentation-based supply chains for α-longipinene as an alternative to extraction from Pinus or Dacrydium biomass.

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